Dibromo(1,5-cyclooctadiene)platinum(II), also known as Pt(COD)Br2, is a platinum complex containing two bromine atoms and a 1,5-cyclooctadiene (COD) ligand bound to the central platinum(II) ion. The synthesis of Pt(COD)Br2 typically involves the reaction of potassium tetrabromoplatinate(II) (K2PtBr4) with 1,5-cyclooctadiene in an organic solvent like dichloromethane. The resulting product can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis. [, ]
Pt(COD)Br2 serves as a valuable precursor for the preparation of various homogeneous catalysts used in organic synthesis. Due to the ease of displacing the two bromine ligands, Pt(COD)Br2 readily undergoes substitution reactions with other ligands, allowing for the creation of tailored catalysts for specific reactions. Some prominent examples include:
Beyond catalysis, research has explored the potential of Pt(COD)Br2 in other scientific fields, including:
Dibromo(1,5-cyclooctadiene)platinum(II) is an organometallic compound with the molecular formula and a molar mass of 463.07 g/mol. It is characterized by its pale yellow to white powder appearance and is insoluble in water. This compound features a platinum center coordinated to one molecule of 1,5-cyclooctadiene and two bromide ligands. The compound has a CAS number of 12145-48-1 and is known for its reactivity and utility in various
Dibromo(1,5-cyclooctadiene)platinum(II) can be synthesized through various methods:
Dibromo(1,5-cyclooctadiene)platinum(II) finds applications primarily in:
Interaction studies involving dibromo(1,5-cyclooctadiene)platinum(II) primarily focus on its catalytic behavior and biological interactions. Research indicates that its interaction with biological macromolecules can lead to significant changes in cellular processes, particularly in cancerous cells where it may induce cell death through DNA damage mechanisms.
Dibromo(1,5-cyclooctadiene)platinum(II) shares similarities with other platinum-based compounds, particularly those featuring 1,5-cyclooctadiene as a ligand. Here are some comparable compounds:
Dibromo(1,5-cyclooctadiene)platinum(II)'s uniqueness lies in its specific bromide coordination which may influence its reactivity and selectivity compared to chlorinated analogs. This characteristic may enhance its performance in certain catalytic processes while providing insights into the behavior of platinum complexes with different halide ligands.
The coordination chemistry of cyclooctadiene-platinum complexes represents a fascinating area of organometallic chemistry, with Pt(COD)Br₂ serving as a prototypical example. In this compound, the 1,5-cyclooctadiene (COD) ligand coordinates to the platinum center through two carbon-carbon double bonds, forming a bidentate chelating ligand. This coordination mode stabilizes the platinum(II) center and influences the reactivity of the complex.
The structural features of Pt(COD)Br₂ have been thoroughly characterized through various analytical techniques. X-ray crystallographic studies reveal that the molecule adopts a distorted square planar geometry around the platinum center, with the two olefinic bonds of the COD ligand occupying adjacent coordination sites, while the two bromide ligands occupy the remaining positions. This arrangement results in a characteristic coordination environment that influences the electronic and steric properties of the complex.
Nuclear magnetic resonance (NMR) spectroscopy provides valuable insights into the solution-state behavior of Pt(COD)Br₂. The ¹H NMR spectrum typically displays distinct signals for the olefinic protons of the coordinated COD ligand, which are shifted downfield compared to the free ligand due to π-backbonding interactions with the platinum center. Additionally, the aliphatic protons of the COD ligand exhibit complex splitting patterns reflecting the conformational constraints imposed by coordination to the metal center.
The electronic structure of Pt(COD)Br₂ features significant π-backbonding from filled d-orbitals of platinum to the empty π* orbitals of the COD ligand, strengthening the metal-olefin bond. This backbonding effect, combined with σ-donation from the olefin to the metal, creates a synergistic bonding arrangement that stabilizes the complex while maintaining reactivity toward incoming ligands.
The bromide ligands in Pt(COD)Br₂ exhibit distinctive substitution behavior that forms the basis for many of its synthetic applications. The halogen substitution pathways in this complex follow well-established mechanisms typical of square planar platinum(II) compounds, proceeding primarily through associative pathways involving five-coordinate intermediates.
When Pt(COD)Br₂ reacts with incoming nucleophilic ligands (L), the substitution typically follows a sequential pattern:
Pt(COD)Br₂ + L → [Pt(COD)Br(L)]⁺ + Br⁻
[Pt(COD)Br(L)]⁺ + L → [Pt(COD)(L)₂]²⁺ + Br⁻
The first substitution is generally more facile than the second, allowing for the isolation of mono-substituted intermediates under controlled conditions. This stepwise reactivity enables the selective synthesis of mixed-ligand platinum complexes with tailored properties.
The kinetics of bromide substitution in Pt(COD)Br₂ are influenced by several factors, including:
When silver salts such as AgBF₄ are employed, the bromide ligands can be efficiently abstracted to generate reactive cationic intermediates that readily coordinate incoming ligands. This strategy has been extensively utilized in the synthesis of cationic platinum complexes with N-heterocyclic carbenes and other donor ligands.
Spectroscopic studies have provided valuable insights into the mechanistic details of bromide substitution reactions. For instance, when Pt(COD)Br₂ reacts with N-heterocyclic carbene ligands, the formation of cationic intermediates such as [Pt(COD)(NHC)Br]⁺ can be monitored by NMR spectroscopy, revealing characteristic changes in the chemical shifts of the coordinated COD ligand.
Transmetallation represents a powerful strategy for the synthesis of heteroleptic platinum complexes starting from Pt(COD)Br₂. This approach typically involves the transfer of ligands from other metal centers to platinum, providing access to complexes that might be difficult to prepare through direct ligand substitution methods.
One particularly effective transmetallation method involves the use of silver N-heterocyclic carbene (NHC) complexes as carbene transfer agents. For example, the reaction of Pt(COD)Br₂ with bis[1-(2-cyanophenyl)-3-methylimidazol-2-ylidene]silver(I) tetrafluoroborate ([Ag(m-CN)₂]BF₄) generates novel platinum complexes featuring both COD and NHC ligands. The reaction proceeds through the initial formation of a cationic complex [Pt(m-CN)(cod)Cl]BF₄, which can undergo further transformations depending on the reaction conditions.
The general scheme for transmetallation using silver carbene complexes can be represented as:
Pt(COD)Br₂ + [Ag(NHC)₂]X → [Pt(COD)(NHC)Br]X + AgBr + NHC
This approach has been successfully employed to prepare a diverse array of platinum complexes with applications in catalysis and materials science. The transmetallation protocol offers several advantages:
Beyond silver carbene complexes, other transmetalating agents have been explored, including organolithium, organotin, and organozinc compounds. The choice of transmetalating agent depends on the specific ligand to be transferred and the desired properties of the resulting complex.
The structural characterization of complexes prepared through transmetallation reveals interesting features. For instance, platinum complexes bearing both NHC and cyclooctadiene ligands often exhibit rotameric behavior due to restricted rotation around the metal-carbene bond, as evidenced by variable-temperature NMR studies.
The choice of solvent plays a critical role in both the synthesis and crystallization of Pt(COD)Br₂ and its derivatives. Different solvents can influence the reaction pathways, product distribution, and physical properties of the resulting complexes.
During the synthesis of Pt(COD)Br₂ from K₂PtBr₄ and 1,5-cyclooctadiene, the use of dichloromethane as a solvent facilitates the reaction by providing appropriate solubility for both the inorganic platinum precursor and the organic diene ligand. The choice of solvent can affect the rate of reaction and the purity of the final product.
Crystallization of Pt(COD)Br₂ and its derivatives is significantly influenced by solvent selection. For instance, recrystallization from different solvent systems can lead to distinct crystal forms with varying unit cell parameters and packing arrangements. The crystallographic data for dibromo[(1,2,5,6-η)-1,3,5,7-cyclooctatetraene]platinum(II), a related compound, reveals a monoclinic crystal system with space group P 1 21/c 1 and cell parameters a = 8.118 Å, b = 10.085 Å, c = 13.106 Å, β = 118.5°, and cell volume 943 ų at 293 K.
The solvent environment also affects the stability of platinum complexes derived from Pt(COD)Br₂. Complexes bearing both 1-(2-cyanophenyl)-3-methylimidazol-2-ylidene and 2-methoxycyclooct-5-enyl ligands can exist in either monomeric or dimeric forms depending on the choice of recrystallization solvents. This solvent-dependent structural variation highlights the importance of crystallization conditions in determining the final structure of platinum complexes.
Solvent effects extend to the reactivity patterns of Pt(COD)Br₂. For example, when Pt(COD)Br₂ reacts with Schiff base ligands such as N-(2-hydroxy-1-naphthalidene)aniline derivatives in the presence of base (NaOBu^t), the reaction outcome depends on the solvent environment. Instead of simple substitution to form cationic species, the reaction can proceed through a proposed cationic platinum intermediate [Pt(N–O)(COD)]Br, which subsequently undergoes addition of water and loss of HBr.
Table 1: Physical and Chemical Properties of Dibromo(1,5-cyclooctadiene)platinum(II)
Irritant